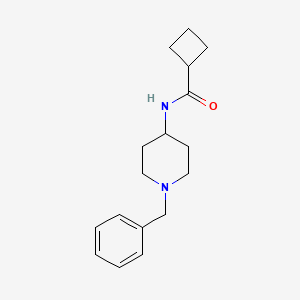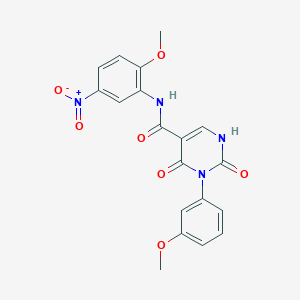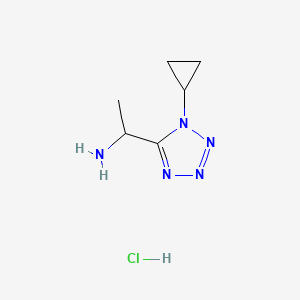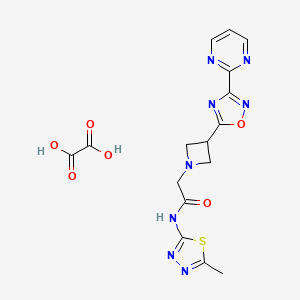![molecular formula C20H18ClN3O6S B2482845 4-((4-chlorophenyl)sulfonyl)-N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)butanamide CAS No. 941951-19-5](/img/structure/B2482845.png)
4-((4-chlorophenyl)sulfonyl)-N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Synthesis of structurally related compounds involves multi-step organic synthesis processes, starting from readily available chemical precursors. For instance, the synthesis of N-substituted derivatives involving oxadiazole rings often employs the conversion of specific organic acids into esters, followed by their transformation into hydrazides, and subsequently cyclization to form the desired oxadiazole derivatives (Aziz‐ur‐Rehman et al., 2016).
Molecular Structure Analysis
The molecular structure of compounds closely related to the target molecule has been elucidated using techniques such as X-ray crystallography, revealing significant details about the arrangement of atoms and the geometry of the molecule. The crystal structure analysis can provide insights into the planarity of the oxadiazole rings and the orientation of substituents, which are crucial for understanding the compound's reactivity and interactions (B. Al-Hourani et al., 2015).
Chemical Reactions and Properties
Chemical reactions involving similar compounds often include nucleophilic substitution reactions, esterification, and cyclization, leading to the formation of targeted structures with specific functional groups. The reactivity can also be influenced by the presence of sulfonyl and oxadiazole groups, which may participate in various chemical transformations (N. Watanabe et al., 2010).
Applications De Recherche Scientifique
Alzheimer’s Disease Research
Compounds structurally related to the query have been synthesized with the aim of developing new drug candidates for Alzheimer’s disease. The synthesis involved creating N-substituted derivatives of 3-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide, which were evaluated for enzyme inhibition activity against acetylcholinesterase (AChE) and assessed for hemolytic activity. These compounds are investigated for their potential to offer new treatment avenues for Alzheimer's disease by targeting specific enzymes associated with the disease's progression (Rehman et al., 2018).
Antibacterial Agents
Research focused on the antibacterial potential of N-substituted sulfonamides bearing the benzodioxane moiety has been conducted. The synthesis of these compounds started with the reaction of N-2,3-dihydrobenzo[1,4]dioxin-6-amine with 4-acetamidobenzene-1-sulfonyl chloride. These compounds were then tested for antibacterial activity, showing potent therapeutic potential against various Gram-negative and Gram-positive bacterial strains (Abbasi et al., 2016).
Enzyme Inhibition for Diabetes and Neurodegenerative Diseases
Compounds with benzodioxane and acetamide moieties have been synthesized and tested for their enzyme inhibitory activities against α-glucosidase and acetylcholinesterase (AChE). Such research is pivotal for developing treatments for diseases like diabetes and neurodegenerative diseases, where enzyme regulation plays a crucial role (Abbasi et al., 2019).
Antioxidant and Anti-inflammatory Activities
A study on the synthesis of 5-((styrylsulfonyl)methyl)-1,3,4-oxadiazol/thiadiazol-2-amine derivatives explored their antioxidant and anti-inflammatory activities. This research highlights the potential of structurally related compounds in developing new antioxidant and anti-inflammatory drugs, which can be significant in treating a wide range of diseases caused by oxidative stress and inflammation (Sravya et al., 2019).
Propriétés
IUPAC Name |
4-(4-chlorophenyl)sulfonyl-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O6S/c21-14-4-6-15(7-5-14)31(26,27)11-1-2-18(25)22-20-24-23-19(30-20)13-3-8-16-17(12-13)29-10-9-28-16/h3-8,12H,1-2,9-11H2,(H,22,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HONZDQYCLGZBBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C3=NN=C(O3)NC(=O)CCCS(=O)(=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((4-chlorophenyl)sulfonyl)-N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)butanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Tert-butyl (3aR,6aS)-2-(6-chloropyridazine-3-carbonyl)-3a-methyl-3,4,6,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-5-carboxylate](/img/structure/B2482771.png)


![2-(4-Fluorophenyl)sulfanyl-N-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]acetamide](/img/structure/B2482774.png)

![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(pyridin-2-ylsulfanyl)pyrimidine](/img/structure/B2482778.png)
![(2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)methanamine hydrochloride](/img/structure/B2482780.png)
